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molecular formula C₄H₈O₂ B044940 cis-2-Butene-1,4-Diol CAS No. 6117-80-2

cis-2-Butene-1,4-Diol

Cat. No. B044940
M. Wt: 88.11 g/mol
InChI Key: ORTVZLZNOYNASJ-UPHRSURJSA-N
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Patent
US04761489

Procedure details

A mixture of 430 g (5 moles) of 2,2-dimethylpropanal, 3 g of p-toluenesulfonic acid and 440 g (5 moles) of but-2-ene-1,4-diol in 1000 ml of toluene was refluxed, and the water of reaction formed was removed in the course of 3 hours (h). The mixture was then left to cool to room temperature, 10 ml of a 25% strength sodium hydroxide solution were added to the solution, the mixture was washed neutral with a little water and the toluene was distilled off under reduced pressure at from 50° to 60° C. The residue obtained was distilled under 0.1 mbar to give 702 g of 2-tert-butyl-4,7-dihydro-1,3-dioxepin of boiling point 80° C./32 mbar.
Quantity
430 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])([CH3:5])[CH:3]=[O:4].[CH2:7](O)[CH:8]=[CH:9][CH2:10][OH:11].O>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[C:2]([CH:3]1[O:11][CH2:10][CH:9]=[CH:8][CH2:7][O:4]1)([CH3:6])([CH3:5])[CH3:1]

Inputs

Step One
Name
Quantity
430 g
Type
reactant
Smiles
CC(C=O)(C)C
Name
Quantity
440 g
Type
reactant
Smiles
C(C=CCO)O
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
was removed in the course of 3 hours (h)
Duration
3 h
WAIT
Type
WAIT
Details
The mixture was then left
ADDITION
Type
ADDITION
Details
10 ml of a 25% strength sodium hydroxide solution were added to the solution
WASH
Type
WASH
Details
the mixture was washed neutral with a little water
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled off under reduced pressure at from 50° to 60° C
CUSTOM
Type
CUSTOM
Details
The residue obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled under 0.1 mbar

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1OCC=CCO1
Measurements
Type Value Analysis
AMOUNT: MASS 702 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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